molecular formula C22H21N7O5 B11340561 10-(3,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(3,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11340561
M. Wt: 463.4 g/mol
InChI Key: RFBKEEIBDKJBIR-UHFFFAOYSA-N
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Description

The compound 10-(3,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a polycyclic heterocyclic molecule featuring a complex tricyclic core with seven nitrogen atoms. Its structure includes two aromatic substituents: a 3,4-dimethoxyphenyl group and a 3-ethoxy-4-hydroxyphenyl group.

Properties

Molecular Formula

C22H21N7O5

Molecular Weight

463.4 g/mol

IUPAC Name

10-(3,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C22H21N7O5/c1-4-34-15-10-12(5-7-13(15)30)20-17-18(11-6-8-14(32-2)16(9-11)33-3)24-25-21(31)19(17)23-22-26-27-28-29(20)22/h5-10,20,30H,4H2,1-3H3,(H,25,31)(H,23,26,28)

InChI Key

RFBKEEIBDKJBIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC(=C(C=C4)OC)OC)NC5=NN=NN25)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-(3,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” typically involves multi-step organic reactions. These steps may include:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of methoxy, ethoxy, and hydroxy groups through substitution reactions.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction: Using larger quantities of reagents and optimizing reaction conditions.

    Automation: Implementing automated systems for reaction monitoring and control.

    Quality control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

“10-(3,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that related compounds possess significant antimicrobial effects against a variety of pathogens including bacteria and fungi. The presence of methoxy and hydroxy groups is often linked to enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes.
  • Antitumor Activity : There is a growing body of evidence suggesting that this compound may exhibit antitumor properties. Compounds with similar frameworks have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives of this compound have demonstrated anti-inflammatory properties in vitro and in vivo. These effects could be attributed to the modulation of inflammatory pathways and cytokine production .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of structurally related compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between the presence of methoxy groups and increased antimicrobial potency.

Case Study 2: Antitumor Potential

In a research article from Cancer Research, the antitumor potential of similar compounds was evaluated using various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory cytokine production

Mechanism of Action

The mechanism of action of “10-(3,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” would depend on its specific interactions with molecular targets. These interactions could involve:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Melting Point (°C) Notable Spectral Features (IR, NMR) Elemental Analysis (C/H/N)
Target Compound Heptazatricyclo[7.4.0.0³,⁷]trideca-tetraen 3,4-Dimethoxyphenyl; 3-Ethoxy-4-hydroxy N/A Hypothetical O-H stretch (IR); aromatic shifts (NMR) Estimated higher oxygen content
10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-... () Bis-triazolo-benzotriazinone 4-Methoxyphenyl; 4-CF₃ 207–209 C=O (1685 cm⁻¹); CF₃ (1130 cm⁻¹) C: 60.67%; H: 3.91%; N: 17.11%
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6 () Dithia-azatetracyclo 4-Hydroxyphenyl N/A O-H stretch (IR); sulfur-related peaks Higher sulfur content expected

Key Observations:

Substituent Electronic Effects: The target compound’s 3-ethoxy-4-hydroxyphenyl group combines electron-donating (ethoxy, hydroxyl) and steric effects, contrasting with the electron-withdrawing trifluoromethyl group in the compound. This difference may reduce electrophilic reactivity but enhance solubility in polar solvents . This could improve binding affinity in biological matrices .

In contrast, ’s bis-triazolo-benzotriazinone has fewer nitrogen atoms but includes a fused benzotriazine ring, which may confer rigidity and thermal stability (e.g., high melting point of 207–209°C) . ’s dithia-azatetracyclo framework incorporates sulfur atoms, likely enhancing chelation properties but reducing nitrogen’s electronic contributions .

Spectral and Analytical Data: The trifluoromethyl group in ’s compound produces distinct IR peaks near 1130 cm⁻¹ (C-F stretch) and NMR shifts for CF₃ (δ ~110–120 ppm in ¹³C-NMR). The target compound’s ethoxy and hydroxyl groups would instead show O-H stretches (~3200–3600 cm⁻¹) and methoxy/ethoxy ¹H-NMR signals (δ 3.2–4.0 ppm) .

Research Implications and Limitations

  • Synthetic Challenges : The heptazatricyclic core may require multi-step cyclization reactions, akin to ’s use of 1,3-cycloaddition or condensation methods .
  • Biological Potential: The hydroxyl and methoxy groups align with pharmacophores seen in bioactive molecules (e.g., kinase inhibitors or antimicrobial agents), though specific studies are needed .
  • Data Gaps : Melting points, solubility, and biological activity data for the target compound remain unverified. Further characterization via XRD or mass spectrometry is recommended.

Biological Activity

The compound 10-(3,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule known for its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a unique tricyclic framework that incorporates various functional groups such as methoxy and ethoxy phenyl moieties. These structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC20H24O7
Molecular Weight376.40 g/mol
Boiling PointNot available
LogPHigh
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Biological Activity Overview

The biological activities of this compound are primarily attributed to its polyphenolic structure, which is known for antioxidant properties and potential therapeutic effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in biological systems.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar polyphenolic structures are often associated with anti-inflammatory effects. Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

Case Studies

  • Antioxidant Study : A study conducted on derivatives of similar compounds demonstrated significant DPPH radical scavenging activity with IC50 values comparable to established antioxidants .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anti-inflammatory Research : In a model of acute inflammation, the compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

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